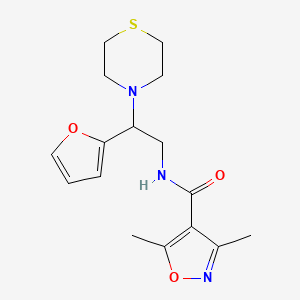

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound featuring a complex heterocyclic framework. Its structure integrates three distinct moieties:

- Furan-2-yl group: A five-membered aromatic oxygen heterocycle, known for its electron-rich nature and role in modulating pharmacokinetic properties such as solubility and metabolic stability.

- Thiomorpholine: A six-membered sulfur-containing heterocycle, structurally analogous to morpholine but with a sulfur atom replacing one oxygen. This substitution enhances lipophilicity and may influence receptor-binding interactions.

- 3,5-Dimethylisoxazole-4-carboxamide: A substituted isoxazole ring with methyl groups at positions 3 and 5, conferring steric and electronic effects that stabilize the carboxamide group, a common pharmacophore in medicinal chemistry.

Its design reflects a hybridization strategy, combining motifs from antimicrobial, anti-inflammatory, or central nervous system (CNS)-targeting agents .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-15(12(2)22-18-11)16(20)17-10-13(14-4-3-7-21-14)19-5-8-23-9-6-19/h3-4,7,13H,5-6,8-10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYXIQJZBHIYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl intermediate, which is then reacted with thiomorpholine under controlled conditions to form the thiomorpholinoethyl derivative. This intermediate is subsequently coupled with 3,5-dimethylisoxazole-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

Reduction: The isoxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is studied for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions, while the thiomorpholine moiety can form hydrogen bonds with biological macromolecules. The isoxazole ring may participate in electron transfer processes, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Furan-Containing Analogues :

- The target compound shares a furan-2-yl group with ranitidine-related compounds (e.g., USP 31 impurities in ). However, ranitidine derivatives prioritize H₂ receptor antagonism via nitroethenediamine chains, whereas the target compound’s thiomorpholine and isoxazole groups suggest divergent bioactivity .

- Structural divergence : The thiomorpholine-ethyl linkage in the target compound may enhance membrane permeability compared to the thioethyl groups in ranitidine impurities.

Sulfur-Containing Heterocycles :

- The β-lactam antibiotic in incorporates a thiazolidine ring, a five-membered sulfur heterocycle critical for β-lactamase resistance. In contrast, the target compound’s six-membered thiomorpholine ring lacks the strained β-lactam system but could offer metabolic stability advantages .

Isoxazole Derivatives :

- The 3,5-dimethylisoxazole-4-carboxamide group is reminiscent of COX-2 inhibitors (e.g., valdecoxib), though the absence of sulfonamide or sulfone groups in the target compound precludes direct anti-inflammatory activity. Instead, the carboxamide may facilitate hydrogen bonding in target binding .

Thiomorpholine vs.

Research Findings and Implications

- Synthetic Accessibility: The compound’s structure suggests compatibility with solid-phase synthesis techniques, given the modular assembly of furan, thiomorpholine, and isoxazole units.

- Metabolic Stability : Thiomorpholine’s sulfur atom may reduce oxidative metabolism compared to morpholine, as seen in analogous compounds like thiomorpholine-containing antivirals.

- Toxicity Risks: The nitro groups in ranitidine-related compounds () are associated with genotoxicity; however, the target compound lacks such moieties, possibly mitigating this risk .

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 335.4 g/mol

- CAS Number : 2034566-56-6

The structure includes a furan ring, a thiomorpholine moiety, and an isoxazole ring, which are known to contribute to its biological properties.

The biological activity of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide is believed to arise from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.

- Receptor Binding : It can interact with receptors, modulating their activity and influencing cellular responses.

- Electron Transfer Processes : The isoxazole ring could participate in electron transfer mechanisms, enhancing its bioactivity.

Antiviral Activity

Recent studies have highlighted the potential of compounds containing furan and isoxazole moieties as antiviral agents. For instance, derivatives similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide have shown promising results against SARS-CoV-2 main protease (M).

These findings suggest that modifications in the structure can significantly enhance antiviral potency.

Anticancer Potential

The compound's structural features indicate potential anticancer activities. Compounds with similar functionalities have been investigated for their ability to induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cell lines.

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study identified derivatives with furan and thiomorpholine structures as effective inhibitors of M, suggesting that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3,5-dimethylisoxazole-4-carboxamide could be a lead compound for further development against COVID-19 .

- Anticancer Activity Assessment : In vitro studies demonstrated that similar compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.